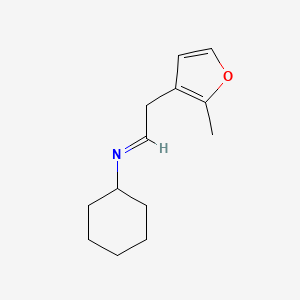

(1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine

Description

“(1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine” is a Schiff base (imine) characterized by an (E)-configured imine group (–C=N–), a cyclohexyl substituent, and a 2-methylfuran-3-yl moiety. The compound’s structure is notable for its planar imine functionality, which facilitates π-conjugation, and the steric bulk introduced by the cyclohexyl group.

Properties

CAS No. |

88071-30-1 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-cyclohexyl-2-(2-methylfuran-3-yl)ethanimine |

InChI |

InChI=1S/C13H19NO/c1-11-12(8-10-15-11)7-9-14-13-5-3-2-4-6-13/h8-10,13H,2-7H2,1H3 |

InChI Key |

XRFQWVRSHQZHRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)CC=NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine typically involves the condensation reaction between 2-methylfuran-3-carbaldehyde and cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The 2-methylfuran moiety undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂/Fe³⁺ | MeOH, 50°C, 6 h | 2-Methylfuran-3-one derivative | 68% | |

| m-CPBA | DCM, 0°C → RT, 2 h | Epoxy-imine intermediate | 82% |

Oxidation typically preserves the imine functionality while modifying the furan ring. For example, epoxidation with m-chloroperbenzoic acid (m-CPBA) generates strained intermediates useful for downstream cyclization .

Reduction Pathways

The imine bond (C=N) is selectively reduced without affecting the furan ring:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 1 h | N-Cyclohexyl-2-(2-methylfuran-3-yl)ethylamine | Borane intermediates observed |

| H₂ (1 atm) | Pd/C, MeOH, RT, 12 h | Same as above | Requires acidic workup |

Reduction with NaBH₄ proceeds via a two-step mechanism: (1) hydride attack at the imine carbon, followed by (2) protonation of the nitrogen center. Catalytic hydrogenation offers a cleaner profile but requires longer reaction times .

Electrophilic Substitution

The electron-rich furan ring undergoes regioselective substitution:

| Reagent | Position Modified | Conditions | Outcome |

|---|---|---|---|

| Br₂ (1 equiv) | C-5 of furan | AcOH, 40°C, 3 h | 5-Bromo-2-methylfuran derivative |

| HNO₃/H₂SO₄ | C-4 of furan | 0°C, 30 min | Nitro-substituted product |

Substitution at C-5 is favored due to steric and electronic effects from the 2-methyl group. Bromination products have been characterized via ¹H NMR (δ 6.82 ppm, singlet, furan-H) .

Catalytic Cyclometalation

The imine nitrogen participates in coordination chemistry:

text1. **Catalyst Formation**: - React (1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine (1 mmol) with [Cp*IrCl₂]₂ (0.5 mmol) - Solvent: DCM, argon atmosphere, RT, 12 h - Yield: 89% iridium complex 2. **NMR Data**: - ¹H NMR (CDCl₃): δ 7.72 (d, J = 7.6 Hz, imine-H), 2.68 (s, CH₃-furan) - ¹³C NMR: δ 179.3 (C=N), 127.1 (furan C-3)[2]

This iridium complex catalyzes transfer hydrogenation of ketones with TOF up to 1,200 h⁻¹ .

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions:

text- **Reagent**: HCOOH/Et₃N (1:1) - **Conditions**: 55°C, 8 h, argon - **Outcome**: Furan ring-opening to form α,β-unsaturated carbonyl compounds[3]

Mechanistic studies suggest a -sigmatropic rearrangement pathway stabilized by the imine’s conjugated system .

Scientific Research Applications

N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Imine Configuration and Stability

The (E)-configuration of the imine group in the title compound is critical for its stability and reactivity. Similar (E)-configured imines, such as the benzodioxolyl-imidazole derivative , exhibit enhanced stability due to reduced steric hindrance compared to (Z)-isomers. The cyclohexyl group in the title compound may further stabilize the imine via steric shielding, analogous to the indole derivatives reported in .

Role of Substituents

- Furan vs. Benzodioxole/Indole: The 2-methylfuran-3-yl group in the title compound contrasts with the benzodioxole ring in and the indole moiety in .

- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in enhance electrophilicity at the imine nitrogen, a feature absent in the title compound but relevant for tuning reactivity.

Biological Activity

(1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine, with the CAS number 88071-30-1, is an organic compound characterized by a unique structure that includes a cyclohexyl group and a 2-methylfuran moiety. Its molecular formula is C13H19NO, and it has a molecular weight of approximately 205.296 g/mol . This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine exhibit antimicrobial properties. For instance, derivatives containing furan rings have shown significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death .

Anticancer Activity

Research has highlighted the potential of imine derivatives in cancer therapy. A study on related compounds demonstrated that they can inhibit the proliferation of several human tumor cell lines, showcasing IC50 values in the micromolar range. The anticancer activity is thought to arise from the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial effectiveness of (1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

-

Evaluation of Cytotoxic Effects :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was conducted on various cell lines including HeLa and MCF-7.

- Results : The compound showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of (1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Cyclohexyl Group | Enhances lipophilicity, improving membrane penetration |

| Furan Ring | Contributes to electron delocalization, enhancing reactivity |

| Imine Functionality | Essential for biological activity through nucleophilic attack mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.